molecular formula C44H50N4O10S B6289904 Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH CAS No. 1202179-60-9

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289904
CAS No.: 1202179-60-9
M. Wt: 827.0 g/mol
InChI Key: HTRSPAYCSZWOGZ-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a compound used primarily in peptide synthesis. It is a derivative of arginine, an essential amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminal and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group at the guanidine side chain. This protection is crucial for preventing unwanted side reactions during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH involves several steps:

    Esterification of Arginine: The carboxyl group of arginine is esterified.

    Introduction of Boc Group: The amino group is protected with a Boc (tert-butoxycarbonyl) group.

    Introduction of Pbf Group: The guanidine group is protected with the Pbf group.

    Removal of Boc Group: The Boc group is removed.

    Saponification: The ester group is hydrolyzed.

    Introduction of Fmoc Group: The Fmoc group is introduced at the amino group.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized to reduce the consumption of expensive reagents like Pbf-Cl. The process involves careful control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is unique due to its specific combination of protecting groups, which provide stability and efficiency in peptide synthesis. The Pbf group offers better protection against side reactions compared to other protecting groups like Pmc .

Properties

IUPAC Name

3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRSPAYCSZWOGZ-QNGWXLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.